molecular formula C12H14F3NO2 B13531293 3-[2-(Trifluoromethoxy)phenoxy]piperidine

3-[2-(Trifluoromethoxy)phenoxy]piperidine

Cat. No.: B13531293
M. Wt: 261.24 g/mol
InChI Key: DFYDNQHAHSBJEO-UHFFFAOYSA-N
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Description

3-[2-(Trifluoromethoxy)phenoxy]piperidine is an organic compound with the molecular formula C12H14F3NO2. It is characterized by the presence of a trifluoromethoxy group attached to a phenoxy ring, which is further connected to a piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Trifluoromethoxy)phenoxy]piperidine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(Trifluoromethoxy)phenol and piperidine.

    Reaction Conditions: The reaction between 2-(Trifluoromethoxy)phenol and piperidine is often carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Trifluoromethoxy)phenoxy]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-[2-(Trifluoromethoxy)phenoxy]piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(Trifluoromethoxy)phenoxy]piperidine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in drug development .

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(Trifluoromethoxy)phenoxy]piperidine
  • 2-[2-(Trifluoromethoxy)phenoxy]piperidine

Uniqueness

3-[2-(Trifluoromethoxy)phenoxy]piperidine is unique due to the specific positioning of the trifluoromethoxy group, which influences its chemical reactivity and biological activity. This positioning can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs .

Conclusion

This compound is a compound with significant potential in various scientific and industrial applications. Its unique chemical structure and properties make it a valuable subject of study in fields ranging from chemistry to medicine.

Properties

Molecular Formula

C12H14F3NO2

Molecular Weight

261.24 g/mol

IUPAC Name

3-[2-(trifluoromethoxy)phenoxy]piperidine

InChI

InChI=1S/C12H14F3NO2/c13-12(14,15)18-11-6-2-1-5-10(11)17-9-4-3-7-16-8-9/h1-2,5-6,9,16H,3-4,7-8H2

InChI Key

DFYDNQHAHSBJEO-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)OC2=CC=CC=C2OC(F)(F)F

Origin of Product

United States

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